Cbmida
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82773-07-7 |
|---|---|
Molecular Formula |
C16H20N2O10 |
Molecular Weight |
400.34 g/mol |
IUPAC Name |
2-[[4-[[bis(carboxymethyl)amino]methyl]-2,3-dihydroxyphenyl]methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C16H20N2O10/c19-11(20)5-17(6-12(21)22)3-9-1-2-10(16(28)15(9)27)4-18(7-13(23)24)8-14(25)26/h1-2,27-28H,3-8H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
CVKGUVNGXVVLRH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1CN(CC(=O)O)CC(=O)O)O)O)CN(CC(=O)O)CC(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1CN(CC(=O)O)CC(=O)O)O)O)CN(CC(=O)O)CC(=O)O |
Synonyms |
catechol-3,6-bis(methyleneiminodiacetic acid) catecholamic acid CBMIDA |
Origin of Product |
United States |
Catechol 3,6 Bis Methyleiminodiacetic Acid Cbmida : Chelating Agent Studies
Synthesis and Derivatization Strategies for Catechol-3,6-bis(methyleiminodiacetic acid) (CBMIDA)
The synthesis of this compound involves specific chemical pathways utilizing precursor molecules that provide the core catechol structure and the iminodiacetic acid functionalities. Derivatization strategies explore modifications to the basic this compound structure to potentially alter its properties, such as solubility, metal binding selectivity, or pharmacokinetic behavior.
Precursor Chemistry and Synthetic Pathways
While detailed, step-by-step synthetic procedures for this compound are not extensively detailed in the provided search results, the compound is described as a synthetic catechol polyaminocarboxylic acid ligand. sci-hub.se The synthesis of similar chelating agents often involves the functionalization of a core molecule with groups capable of metal coordination, such as carboxylic acid and amine groups. The catechol moiety in this compound serves as a key structural element, providing hydroxyl groups that can participate in chelation. The iminodiacetic acid groups, each containing a nitrogen atom and two carboxylic acid groups, are also crucial for metal binding.
General synthetic approaches for polyaminocarboxylic acids and related chelating agents can involve reactions such as the Strecker synthesis or alkylation of amines with haloacetic acids. The specific pathway for this compound would involve introducing the bis(methyleiminodiacetic acid) structure onto a substituted catechol precursor.
Functional Group Transformations and Analog Synthesis
Research into chelating agents often involves the synthesis of analogs to study the impact of structural modifications on chelating properties. While specific examples of this compound analogs are not detailed, the concept of modifying polyaminocarboxylic acid chelators is mentioned in the context of developing compounds with enhanced selectivity or efficacy. For instance, EDTA and DTPA are described as polyaminocarboxylic acid chelating agents and structural analogs in a broader sense, highlighting the interest in this class of compounds. sci-hub.se The synthesis of analogs might involve altering the substituents on the catechol ring, modifying the length or composition of the linkers between the catechol and iminodiacetic acid groups, or changing the iminodiacetic acid moiety itself.
The synthesis of organometallic complexes involving related structures, such as ethynyl (B1212043) boronic acid MIDA (N-methyliminodiacetic acid) ester, HC≡CB(O₂CCH₂)₂NMe, provides insight into potential functional group transformations that could be applied to this compound or its derivatives. Reactions involving the alkyne moiety in HC≡this compound with metal complexes demonstrate the potential for incorporating different functional groups and forming various metal-organic structures. rsc.orgresearchgate.netdntb.gov.ua
Optimization of Synthetic Methodologies for this compound Production
Optimization of synthetic methodologies aims to improve yield, purity, and efficiency of the synthesis. While specific details on optimizing this compound production are limited in the provided text, the development of analytical methods for this compound quantification in biological matrices highlights the importance of having reliable methods to study the compound, which is indirectly related to production optimization and quality control. sci-hub.seresearchgate.netdp.techresearchgate.net The challenges in analyzing metal chelators like this compound in complex matrices due to interference from metal ions underscore the need for robust synthetic methods that yield high purity compounds for accurate study. sci-hub.seresearchgate.net
Coordination Chemistry of this compound with Metal Ions
This compound's effectiveness as a chelating agent stems from its ability to coordinate with metal ions, forming stable complexes. This coordination chemistry is governed by the ligand's structure and the properties of the metal ion.
Ligand Design Principles and Chelation Features of this compound
This compound is designed with multiple donor atoms strategically positioned to bind to metal ions. The catechol moiety provides two phenolic oxygen atoms, while each of the two iminodiacetic acid groups contributes a nitrogen atom and two carboxylic acid oxygen atoms. This arrangement allows this compound to act as a multidentate ligand, capable of forming multiple coordinate bonds with a single metal ion. The presence of both hard (carboxylate oxygen) and potentially softer (catechol oxygen, nitrogen) donor atoms suggests that this compound can chelate a range of metal ions, although it has shown particular efficacy in studies involving actinides like uranium. sci-hub.seresearchgate.netresearchgate.net
The chelation features of this compound, arising from its specific arrangement of donor atoms, contribute to the stability of the metal complexes formed. The formation of multiple rings upon binding to a metal center (chelate effect) generally leads to more stable complexes compared to those formed by monodentate ligands.
Complexation Equilibria and Stoichiometry of this compound-Metal Complexes
The interaction between this compound and metal ions can be described by complexation equilibria, characterized by stability constants. These constants provide a quantitative measure of the strength of the interaction and the stability of the resulting complexes. The stoichiometry of the complexes refers to the ratio of metal ions to ligand molecules in the formed complex.
While specific stability constants for this compound with various metal ions are not provided in the search results, the concept of determining complexation equilibria and stoichiometry is central to understanding chelating agents. Studies on other metal-binding proteins and ligands illustrate the methods used to determine stoichiometry and binding constants, such as spectrophotometric titration and techniques that measure the ratio of protein-bound metal to metal-bound protein. mdpi.combiorxiv.org The stability constants are crucial for comparing the chelating strength of different ligands and predicting the extent of metal binding under various conditions, such as pH. wordpress.comnih.gov
Research indicates that this compound is effective in chelating uranium(VI), and studies have compared its efficacy to other chelating agents like DTPA. researchgate.netnih.gov The ability of this compound-CaNa₂ to mobilize and remove uranium from metallothionein (B12644479) suggests competitive binding, implying a favorable complexation equilibrium with uranium(VI). zgfsws.com The stoichiometry of this compound-metal complexes would depend on the specific metal ion and the solution conditions, but the multidentate nature of this compound suggests the potential for forming stable complexes with well-defined stoichiometries.
Investigations with Actinide Ions (e.g., Uranium, Plutonium)
This compound has been studied for its potential in the removal of actinide ions, particularly uranium and plutonium. The removal of these radionuclides is of significant importance due to their radiotoxicity and chemical toxicity, which can lead to severe health effects, including cancer and organ dysfunction. researchgate.netnih.gov Research into chelating agents for plutonium removal dates back to the 1960s and 1970s. researchgate.netnih.gov While diethylenetriaminepentaacetic acid (DTPA) is a known chelating agent for accelerating plutonium excretion, there has been ongoing interest in identifying new agents with enhanced radionuclide removal properties. researchgate.netnih.gov this compound is among the chelating agents that have been investigated for their ability to remove both plutonium and uranium. researchgate.netnih.gov Studies have examined the properties of this compound in the context of treating individuals contaminated with these actinides. researchgate.net
Interactions with Other Transition Metal Ions
While the focus on this compound often centers on actinides, its chelating nature suggests potential interactions with a range of other transition metal ions. Transition metals are characterized by having partly filled d orbitals, which allows them to form coordination complexes with ligands like this compound. chemguide.co.uklibretexts.org The interaction between a metal ion and a ligand can be viewed as a Lewis acid-base reaction, where the ligand donates electron pairs to the metal ion. uniba.sk The coordination number and structure of the resulting complex depend on factors such as the size of the metal ion, the number of d electrons, and steric effects of the ligands. libretexts.org Although specific detailed studies on this compound's interactions with a broad spectrum of transition metals were not extensively found in the provided context, the general principles of transition metal chelation by ligands with donor atoms (like those in this compound) apply.
Mechanistic Studies of Metal Ion Sequestration by this compound
The mechanism of metal ion sequestration by chelating agents like this compound involves the formation of stable coordination complexes. This process is driven by the affinity of the chelating agent for the metal ion. escholarship.org For chelation to be effective, the chelating agent's affinity for the target metal ion should ideally be higher than that of biological ligands. escholarship.org Mechanistic studies often involve investigating the binding sites and the nature of the interactions between the ligand and the metal center. In the context of metal sequestration by biological or synthetic agents, mechanisms can include ion exchange, coordination, complexation, chelation, adsorption, and precipitation. ekb.eg These mechanisms can be influenced by the specific chemical structure of the chelator and the properties of the metal ion. ekb.eg While detailed mechanistic studies specifically on this compound's sequestration process were not provided, the general principles of chelation chemistry, involving the donation of electron pairs from donor atoms within this compound to the metal ion, are fundamental to its function.
Spectroscopic and Structural Characterization of this compound and Its Metal Complexes
Spectroscopic and structural techniques are crucial for understanding the molecular nature of this compound and the complexes it forms with metal ions. These methods provide insights into the bonding, geometry, and electronic structure of these compounds.
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)
Various spectroscopic techniques are employed for the characterization of organic compounds and their metal complexes. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the connectivity and environment of atoms within a molecule. openaccessjournals.comsciepub.com Infrared (IR) spectroscopy is useful for identifying functional groups based on their characteristic vibrational modes. openaccessjournals.comsciepub.com Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about electronic transitions and is particularly helpful for compounds with chromophores, as well as for quantitative analysis. openaccessjournals.comsciepub.comnih.gov Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural fragments. openaccessjournals.comsciepub.com The combination of these techniques offers a comprehensive approach to structural elucidation. sciepub.com For example, IR spectroscopy can indicate the presence of functional groups like carbonyl (C=O) and C=N bonds, and shifts in their characteristic absorption bands upon metal complexation can suggest involvement in coordination. scirp.org UV-Vis spectroscopy can be used to study the electronic structure of molecules and their complexes, with absorption peaks potentially indicating the presence of conjugated systems or coordination events. openaccessjournals.comnih.gov
Crystallographic Analysis of this compound Coordination Environments
Crystallographic analysis, particularly single-crystal X-ray diffraction, is a powerful technique for determining the precise three-dimensional structure of molecules and their metal complexes. scirp.orgmdpi.com This method allows for the direct visualization of the coordination environment around the metal ion, including the donor atoms from the ligand that are bonded to the metal, the bond lengths, and bond angles. scirp.orgmdpi.com Crystallographic studies can reveal the coordination number and geometry of the metal center when bound to this compound. scirp.orgmdpi.com It can also provide information about intermolecular interactions, such as hydrogen bonding, within the crystal lattice. scirp.orgmdpi.com While specific crystallographic data for this compound complexes were not detailed in the provided search results, crystallographic analysis is a standard method for confirming the coordination structure and understanding the nature of metal-ligand interactions in such complexes. scirp.orgmdpi.comnih.govresearchgate.netmdpi.com
Analytical Methodologies for this compound Detection and Quantification
Accurate analytical methods are essential for the detection and quantification of this compound in various matrices, particularly in research involving its potential applications. Liquid chromatography coupled with mass spectrometry (LC-MS), specifically LC-ESI-MS/MS, has been established and validated as an innovative and simple bioanalytical method for the quantification of this compound in complex biological matrices like beagle dog plasma. nih.gov This method addresses the challenges posed by the interference of metal ions in both the matrix and the analytical system. nih.gov Different analytical columns and mobile phases are tested to achieve effective chromatographic resolution and sensitive and reproducible detection of this compound. nih.gov High-performance liquid chromatography (HPLC) is a commonly used technique for quantitative analysis, often coupled with detectors such as UV or mass spectrometry. nih.govd-nb.infoazolifesciences.comnih.gov HPLC offers the advantage of quantifying both acidic and neutral forms of compounds without derivatization. nih.govd-nb.info Gas chromatography (GC), often coupled with MS or flame ionization detection (FID), is another technique used for quantification, although it may require derivatization for certain compounds. nih.govd-nb.infoazolifesciences.comnih.govresearchgate.net The development and validation of analytical methods like LC-MS/MS are crucial for pharmacokinetic studies and for measuring chelator concentrations in biological samples. nih.gov
Chromatographic Techniques for this compound Analysis (e.g., HPLC, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying compounds based on their physico-chemical properties. nih.gov, chemyx.com Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combine the separation power of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.org, chemyx.com This hyphenated technique is particularly useful for analyzing complex samples of environmental and biological origin, including organic and inorganic compounds. wikipedia.org LC-MS/MS can provide spectral information to help identify separated components and is sensitive and selective, potentially reducing the need for complete chromatographic separation. wikipedia.org
While the search results mention the use of HPLC coupled with electrochemical detection for analyzing samples google.com and LC-MS/MS for the characterization of related substances in pharmaceutical analysis mdpi.com, specific detailed applications of HPLC or LC-MS/MS solely for the analysis of this compound itself in environmental matrices were not extensively detailed in the provided snippets. However, the general principles and advantages of these techniques, as described in the search results, suggest their applicability for this compound analysis, especially when high sensitivity and specificity are required for complex environmental samples. wikipedia.org, nih.gov, chemyx.com
Electrochemical and Spectrophotometric Detection Approaches for this compound
Electrochemical detection methods are known for their low cost, simplicity, and rapidity in detecting trace levels of chemical compounds. researchgate.net Electrochemical sensors can be developed for the determination of specific compounds, often relying on the oxidation or reduction of electroactive functional groups within the molecule. researchgate.net, rsc.org For example, the electrochemical detection of certain compounds is based on the irreversible oxidation of their phenol (B47542) group. researchgate.net this compound contains catechol moieties, which are phenolic structures, suggesting the potential for electrochemical detection based on the oxidation of these groups. While a specific electrochemical method for this compound detection was not detailed, the principles of electrochemical sensing, particularly those involving phenolic compounds, are relevant. researchgate.net, rsc.org
Spectrophotometric methods involve the measurement of the absorption or transmission of light by a substance. These techniques are often used for the determination of metal ions through the formation of colored complexes with chelating agents. researchgate.net Spectrophotometric titrations have been used to determine the equilibrium constants of ligands, including catechol-based ligands, with metal ions like uranyl (UO₂²⁺) and europium(III) (Eu³⁺). rhhz.net The formation of a 1:1 molar ratio complex of Eu(III) and a CAM ligand was observed in a spectrophotometric titration experiment. rhhz.net This indicates that spectrophotometric methods can be employed to study the complexation of this compound with metal ions, which is relevant for its detection and characterization. rhhz.net, core.ac.uk
Method Validation and Performance Metrics in this compound Assays
Method validation is a crucial process to ensure that an analytical method is reliable and suitable for its intended purpose. scispace.com, elementlabsolutions.com, chromatographyonline.com Key performance characteristics evaluated during method validation include specificity/selectivity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. gmpinsiders.com, scispace.com, europa.eu, elementlabsolutions.com, chromatographyonline.com
Specificity/Selectivity: The ability of the method to measure the analyte accurately in the presence of other components in the sample matrix. gmpinsiders.com, europa.eu, elementlabsolutions.com
Linearity: Demonstrates that the method provides a response directly proportional to the analyte concentration within a defined range. gmpinsiders.com, europa.eu, elementlabsolutions.com, chromatographyonline.com This is typically evaluated using a series of standards at different concentrations, and the results are often assessed using linear regression. gmpinsiders.com, elementlabsolutions.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity. gmpinsiders.com, europa.eu
Accuracy: The closeness of agreement between the test results and the true value. gmpinsiders.com, scispace.com, elementlabsolutions.com, chromatographyonline.com This can be assessed through spiking studies or by comparing results to a reference method. europa.eu, elementlabsolutions.com, chromatographyonline.com
Precision: The closeness of agreement among individual test results when the method is applied repeatedly to a homogeneous sample. gmpinsiders.com, scispace.com, elementlabsolutions.com, chromatographyonline.com Precision is typically evaluated at different levels, including repeatability (intra-assay) and intermediate precision (inter-assay). europa.eu, elementlabsolutions.com, chromatographyonline.com
Detection Limit (LOD): The lowest concentration of the analyte that can be detected, though not necessarily quantified. gmpinsiders.com, scispace.com, chromatographyonline.com
Quantitation Limit (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. gmpinsiders.com, scispace.com, chromatographyonline.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. gmpinsiders.com, scispace.com, elementlabsolutions.com, chromatographyonline.com
While the provided search results discuss method validation in general analytical contexts, including HPLC and LC-MS/MS europa.eu, elementlabsolutions.com, chromatographyonline.com, specific validated methods and performance metrics solely for this compound analysis were not found. However, the principles outlined for method validation are directly applicable to developing and validating analytical assays for this compound in any matrix.
Here is a summary of typical performance characteristics for analytical method validation:
| Performance Characteristic | Description |
| Specificity/Selectivity | Ability to measure the analyte accurately in the presence of other components. |
| Linearity | Proportionality of the response to analyte concentration within a range. |
| Range | The concentration interval where the method is accurate, precise, and linear. |
| Accuracy | Closeness of results to the true value. |
| Precision | Agreement among repeated measurements of a homogeneous sample (Repeatability, Intermediate Precision). |
| Detection Limit (LOD) | Lowest concentration that can be detected. |
| Quantitation Limit (LOQ) | Lowest concentration that can be quantified with acceptable accuracy and precision. |
| Robustness | Insensitivity of the method to small variations in parameters. |
Environmental Chemical Studies Involving this compound
This compound's chelating properties make it relevant in environmental chemistry, particularly concerning the behavior of metal ions in various environmental matrices. semanticscholar.org
This compound in Metal Ion Mobility and Speciation within Environmental Matrices
Metal ion mobility and speciation in environmental matrices such as soil, water, and sediments are influenced by various factors, including the presence of chelating agents. als-journal.com, scielo.org.co, researchgate.net, researchgate.net Speciation refers to the chemical form in which metals occur, which significantly impacts their reactivity, mobility, and bioavailability. scielo.org.co, researchgate.net Only bioavailable metal species are typically considered toxic. scielo.org.co
This compound, as a chelating agent, can form stable complexes with metal ions. This complexation can alter the mobility and speciation of metals in the environment. For instance, chelation can increase the solubility of metal ions, facilitating their transport through soil and water. Studies have investigated the use of this compound for the mobilization and decorporation of uranium, a radioactive trace element found in the environment. semanticscholar.org, oup.com, researchgate.net While some studies focus on the efficacy of this compound in removing uranium from biological systems mdpi.com, oup.com, qst.go.jp, jcdr.net, the underlying principle of chelation-enhanced mobility is relevant to environmental contexts. The formation of stable complexes with this compound can change the chemical form of metal ions, affecting their adsorption onto soil particles or sediments and their movement in aquatic systems.
Sequential extraction methods are often used to determine metal speciation in solid environmental matrices by separating metals into operationally defined fractions based on their binding affinities. scielo.org.co, researchgate.net These fractions can include exchangeable, carbonate-bound, iron/manganese-bound, organic-bound, and residual species. scielo.org.co Changes in environmental conditions, such as pH, can affect the distribution of metals among these species and influence their mobility and bioavailability. scielo.org.co The interaction of this compound with metal ions in environmental matrices could potentially alter their distribution among these fractions, thereby impacting their environmental fate.
Role of this compound in Biogeochemical Cycling of Trace Elements (excluding biological impacts on humans)
The biogeochemical cycling of trace elements in the environment involves a complex interplay of physical, chemical, and biological processes that govern their distribution and transformation. ethz.ch, geomar.de, frontiersin.org, us-ocb.org, nih.gov These cycles influence the environmental fate and impact of trace elements. ethz.ch Factors such as speciation, mobility, and bioavailability are crucial in determining the biogeochemical behavior of trace elements. frontiersin.org
Chelating agents like this compound can play a role in the abiotic cycling of trace elements by influencing their solubility, complexation, and transport. us-ocb.org The formation of stable metal-CBMIDA complexes can affect processes such as adsorption-desorption, precipitation-dissolution, and transport in aquatic and terrestrial systems. frontiersin.org For example, chelation can keep metal ions dissolved in solution, preventing their precipitation or adsorption onto solid phases, thus increasing their mobility within the environment. This can influence their distribution between different environmental compartments, such as water and sediment.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Catechol-3,6-bis(methyleiminodiacetic acid) (this compound) | Not readily available in search results. |
Catechol-3,6-bis(methyleiminodiacetic acid) (this compound) is a synthesized compound recognized for its chelating capabilities, particularly in forming complexes with metal ions. semanticscholar.org This article focuses exclusively on the analytical methodologies employed for this compound analysis and its involvement in environmental chemical investigations, specifically regarding the movement, chemical forms (speciation), and natural cycling of metal ions.
Analytical Techniques for this compound
The analysis of this compound across various sample types necessitates analytical methods that offer sufficient sensitivity and specificity. Chromatographic, electrochemical, and spectrophotometric approaches have been explored for this purpose.
Chromatographic Techniques for this compound Analysis (e.g., HPLC, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is a widely utilized chromatographic method for the separation, identification, and quantification of compounds based on their inherent physico-chemical properties. nih.gov, chemyx.com The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS) combines the separation efficiency of HPLC with the powerful mass analysis capabilities of mass spectrometry. wikipedia.org, chemyx.com This combined technique is particularly valuable for the analysis of complex samples from environmental and biological sources, encompassing both organic and inorganic compounds. wikipedia.org LC-MS/MS can provide detailed spectral information aiding in the identification of separated components and offers both sensitivity and selectivity, potentially reducing the need for exhaustive chromatographic separation. wikipedia.org
While the provided information mentions the application of HPLC coupled with electrochemical detection for sample analysis google.com and the use of LC-MS/MS for characterizing related substances in pharmaceutical contexts mdpi.com, detailed applications specifically focusing on the analysis of this compound itself in environmental matrices using HPLC or LC-MS/MS were not extensively covered in the search results. Nevertheless, the general principles and advantages of these techniques, as described in the search findings, suggest their potential applicability for this compound analysis, especially when high sensitivity and specificity are required for complex environmental samples. wikipedia.org, nih.gov, chemyx.com
Electrochemical and Spectrophotometric Detection Approaches for this compound
Electrochemical detection methods are noted for their cost-effectiveness, simplicity, and speed in detecting chemical compounds at trace levels. researchgate.net The development of electrochemical sensors allows for the determination of specific compounds, often by leveraging the oxidation or reduction of electroactive functional groups present in the molecule. researchgate.net, rsc.org For instance, the electrochemical detection of certain compounds is based on the irreversible oxidation of their phenol group. researchgate.net Given that this compound contains catechol moieties, which are phenolic structures, electrochemical detection based on the oxidation of these groups is a plausible approach. Although a specific electrochemical method for this compound detection was not detailed, the fundamental principles of electrochemical sensing, particularly concerning phenolic compounds, are relevant. researchgate.net, rsc.org
Spectrophotometric techniques involve measuring the absorption or transmission of light by a substance. These methods are frequently employed for determining metal ions through the formation of colored complexes with chelating agents. researchgate.net Spectrophotometric titrations have been utilized to determine the equilibrium constants of ligands, including catechol-based ligands, with metal ions such as uranyl (UO₂²⁺) and europium(III) (Eu³⁺). rhhz.net The formation of a 1:1 molar ratio complex between Eu(III) and a catecholamide (CAM) ligand was observed in a spectrophotometric titration experiment. rhhz.net This indicates that spectrophotometric methods can be applied to study the complexation of this compound with metal ions, which is pertinent to its detection and characterization. rhhz.net, core.ac.uk
Method Validation and Performance Metrics in this compound Assays
The validation of an analytical method is a critical process that establishes, through laboratory studies, that the method's performance characteristics are suitable for its intended analytical application, thereby ensuring reliability during routine use. scispace.com, elementlabsolutions.com, chromatographyonline.com Key performance characteristics assessed during method validation include specificity/selectivity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. gmpinsiders.com, scispace.com, europa.eu, elementlabsolutions.com, chromatographyonline.com
Specificity/Selectivity: This refers to the method's ability to accurately measure the analyte in the presence of other components within the sample matrix. gmpinsiders.com, europa.eu, elementlabsolutions.com
Linearity: This demonstrates that the method's response is directly proportional to the analyte concentration over a defined range. gmpinsiders.com, europa.eu, elementlabsolutions.com, chromatographyonline.com Evaluation typically involves analyzing a series of standards at varying concentrations, with results often assessed using linear regression analysis. gmpinsiders.com, elementlabsolutions.com
Range: This represents the interval between the highest and lowest analyte concentrations for which the method has demonstrated acceptable precision, accuracy, and linearity. gmpinsiders.com, europa.eu
Accuracy: This is defined as the closeness of agreement between the analytical test results and the true value. gmpinsiders.com, scispace.com, elementlabsolutions.com, chromatographyonline.com Accuracy can be determined through spiking studies or by comparing results with a recognized reference method. europa.eu, elementlabsolutions.com, chromatographyonline.com
Precision: This refers to the degree of agreement among individual test results when the analytical method is applied repeatedly to a homogeneous sample. gmpinsiders.com, scispace.com, elementlabsolutions.com, chromatographyonline.com Precision is typically evaluated at multiple levels, including repeatability (analyses performed under the same conditions over a short period) and intermediate precision (analyses performed under varying conditions, such as different days or analysts). europa.eu, elementlabsolutions.com, chromatographyonline.com
Detection Limit (LOD): This is the lowest concentration of the analyte in a sample that can be detected, although not necessarily quantified with acceptable accuracy and precision. gmpinsiders.com, scispace.com, chromatographyonline.com
Quantitation Limit (LOQ): This represents the lowest concentration of the analyte in a sample that can be quantified with acceptable levels of accuracy and precision under the specified method conditions. gmpinsiders.com, scispace.com, chromatographyonline.com
Robustness: This is a measure of an analytical procedure's ability to remain unaffected by small, intentional variations in method parameters, providing an indication of its reliability under normal operating conditions. gmpinsiders.com, scispace.com, elementlabsolutions.com, chromatographyonline.com
While the search results provide a general overview of analytical method validation in various contexts, including those utilizing HPLC and LC-MS/MS europa.eu, elementlabsolutions.com, chromatographyonline.com, specific validated methods and their performance metrics solely for this compound analysis were not found. However, the principles and parameters discussed for method validation are directly applicable to the development and validation of analytical assays for this compound in any matrix.
The table below summarizes typical performance characteristics considered during analytical method validation:
| Performance Characteristic | Description |
| Specificity/Selectivity | Ability to measure the analyte accurately in the presence of other components. |
| Linearity | Proportionality of the response to analyte concentration within a range. |
| Range | The concentration interval where the method is accurate, precise, and linear. |
| Accuracy | Closeness of results to the true value. |
| Precision | Agreement among repeated measurements of a homogeneous sample (Repeatability, Intermediate Precision). |
| Detection Limit (LOD) | Lowest concentration that can be detected. |
| Quantitation Limit (LOQ) | Lowest concentration that can be quantified with acceptable accuracy and precision. |
| Robustness | Insensitivity of the method to small variations in parameters. |
Environmental Chemical Studies Involving this compound
The chelating properties of this compound lend it relevance in the field of environmental chemistry, particularly in relation to the behavior of metal ions within diverse environmental matrices. semanticscholar.org
This compound in Metal Ion Mobility and Speciation within Environmental Matrices
The mobility and speciation of metal ions in environmental matrices such as soil, water, and sediments are influenced by numerous factors, including the presence of chelating agents. als-journal.com, scielo.org.co, researchgate.net, researchgate.net Metal speciation, referring to the specific chemical form of a metal, significantly impacts its reactivity, mobility, and how readily it is available to interact with the environment and organisms. scielo.org.co, researchgate.net Typically, only bioavailable metal species are considered to pose a toxic risk. scielo.org.co
This compound, as a chelating agent, has the capacity to form stable complexes with metal ions. This complex formation can alter the mobility and speciation of metals in the environment. For instance, chelation can enhance the solubility of metal ions, thereby facilitating their transport through soil and aquatic systems. Investigations have explored the use of this compound for the mobilization and removal of uranium, a radioactive trace element found in the environment. semanticscholar.org, oup.com, researchgate.net While some studies focus on this compound's effectiveness in removing uranium from biological systems mdpi.com, oup.com, qst.go.jp, jcdr.net, the underlying principle of increased mobility due to chelation is also applicable to environmental contexts. The formation of stable complexes with this compound can change the chemical form of metal ions, influencing their adsorption onto soil particles or sediments and their movement within water bodies.
Sequential extraction methods are frequently employed to determine metal speciation in solid environmental matrices. These methods separate metals into operationally defined fractions based on their binding affinities to different components of the matrix. scielo.org.co, researchgate.net These fractions can include exchangeable ions, species bound to carbonates, iron and manganese oxides, organic matter, and residual forms. scielo.org.co Changes in environmental conditions, such as pH, can affect the distribution of metals among these fractions and consequently influence their mobility and bioavailability. scielo.org.co The interaction of this compound with metal ions in environmental matrices could potentially modify their distribution among these various fractions, thereby impacting their environmental fate.
Role of this compound in Biogeochemical Cycling of Trace Elements (excluding biological impacts on humans)
The biogeochemical cycling of trace elements in the environment involves a complex interplay of physical, chemical, and biological processes that govern their distribution, transformation, and movement through different environmental compartments. ethz.ch, geomar.de, frontiersin.org, us-ocb.org, nih.gov These cycles are fundamental in determining the environmental fate and potential impact of trace elements. ethz.ch Factors such as chemical speciation, mobility, and bioavailability are critical in defining the biogeochemical behavior of trace elements. frontiersin.org
Ethynyl Boronic Acid Mida Ester Hc≡cbmida / Bmida : Organometallic and Synthetic Applications
Synthesis of HC≡CBMIDA and Related MIDA Boronates
The synthesis and subsequent functionalization of MIDA boronates are foundational to their application in complex molecule synthesis. Their stability and predictable reactivity make them ideal intermediates.
Synthetic Routes to Ethynyl (B1212043) Boronic Acid MIDA Esters
Ethynyl boronic acid MIDA ester (HC≡this compound) is recognized as a highly useful bifunctional building block in small molecule synthesis. researchgate.net Its preparation is accessible and can be performed on a large scale. A common method involves the reaction of a suitable ethynyl precursor with N-methyliminodiacetic acid. For instance, ethynylmagnesium bromide can be reacted with trimethyl borate, followed by treatment with MIDA to yield the target compound. researchgate.netamazonaws.com One reported synthesis achieved an 80% yield using ethynylboronic acid as the starting material. amazonaws.com The stability of MIDA boronates to air, moisture, and silica (B1680970) gel chromatography simplifies their purification and handling compared to the corresponding free boronic acids. nih.govbldpharm.combldpharm.com
Alternative strategies have been developed for small unsaturated MIDA boronates where the corresponding boronic acids are unstable. For example, the bromoborylation of acetylene (B1199291), followed by trapping with MIDA in the presence of a base, successfully yields bromovinyl MIDA boronate. researchgate.net
Functionalization and Diversification Strategies of the BMIDA Moiety
The MIDA boronate group is exceptionally stable under a wide variety of reaction conditions, which allows for extensive functionalization of the rest of the molecule. nih.gov This stability has been leveraged in iterative cross-coupling (ICC) reactions, a powerful strategy for the systematic assembly of complex organic molecules, analogous to peptide synthesis. nih.gov This platform enables the creation of diverse molecular architectures, including polyene natural products. nih.govresearchgate.net
Key diversification strategies include:
Iterative Cross-Coupling: Bifunctional MIDA boronates, such as haloboronic acids protected as MIDA esters, are used in repeated coupling cycles to build up complex carbon skeletons. nih.govbldpharm.com
Modification of the MIDA Ligand: The substituent on the nitrogen atom of the MIDA ligand can be adjusted. This modification can serve multiple purposes, such as creating a chiral auxiliary to guide diastereoselective reactions or installing a directing group for C-H functionalization at specific positions. bldpharm.combldpharm.comrsc.org
Downstream Transformations: The robust C-B(MIDA) bond allows for a wide range of chemical transformations on other parts of the molecule. After the desired molecular framework is constructed, the MIDA group can be easily deprotected under mild aqueous basic conditions to reveal the free boronic acid, which can then participate in further reactions like Suzuki-Miyaura coupling. nih.govacs.org
Organometallic Chemistry of HC≡this compound
The terminal alkyne functionality of HC≡this compound makes it an excellent precursor for a variety of organometallic complexes. Its reactions with transition metals, particularly ruthenium, have been explored to generate novel complexes with unique reactivity, all while retaining the intact MIDA boronate moiety. nih.govrsc.org
Formation and Reactivity of σ-Alkynyl and σ-Alkenyl Complexes with HC≡this compound
The reaction of HC≡this compound with various ruthenium complexes has yielded the first isolated examples of σ-alkynyl and σ-alkenyl complexes that bear a 4-coordinate boron substituent. nih.govrsc.org In these reactions, the transannular N→B dative bond within the BMIDA group remains intact. rsc.org
σ-Alkynyl Complexes: Treatment of HC≡this compound with ruthenium hydride complexes such as [RuH(S2CNR2)(CO)(PPh3)2] (where R = Me, Et) or [Ru(CO)2(PPh3)3] leads to the formation of stable σ-alkynyl ruthenium complexes. nih.govrsc.org An example is the formation of [Ru(C≡this compound)(S2CNR2)(CO)(PPh3)2]. nih.gov
σ-Alkenyl Complexes: Hydrometallation of HC≡this compound using a ruthenium hydride like [RuHCl(CO)(PPh3)3] results in the formation of a coordinatively unsaturated σ-alkenyl complex, [RuCl(CH=CHBMIDA)(CO)(PPh3)2]. nih.govrsc.org This product can then react with other ligands (CO, isocyanides, etc.) to form coordinatively saturated complexes. nih.govrsc.org
| Ruthenium Precursor | Reaction Type | Product Complex | Complex Type |
|---|---|---|---|
| [RuH(S2CNR2)(CO)(PPh3)2] | Alkyne Deprotonation | [Ru(C≡this compound)(S2CNR2)(CO)(PPh3)2] | σ-Alkynyl |
| [Ru(CO)2(PPh3)3] | Alkyne Deprotonation | [RuH(C≡this compound)(CO)2(PPh3)2] | σ-Alkynyl |
| [RuHCl(CO)(PPh3)3] | Hydrometallation | [RuCl(CH=CHBMIDA)(CO)(PPh3)2] | σ-Alkenyl |
Vinylidene and Allenylidene Complex Generation from HC≡this compound Precursors
Terminal alkynes are common precursors for the synthesis of vinylidene (=C=CHR) and allenylidene (=C=C=CR2) complexes. wikipedia.orguni-giessen.de HC≡this compound serves as a valuable substrate for generating such species bearing the MIDA boronate functionality.
The reaction of HC≡this compound with the cationic ruthenium complex [RuCl(dppe)2]PF6 affords the vinylidene salt [RuCl(=C=CHBMIDA)(dppe)2]PF6. nih.govrsc.org This vinylidene complex can subsequently be deprotonated by a base like triethylamine (B128534) (Et3N) to yield the neutral σ-alkynyl derivative [Ru(C≡this compound)Cl(dppe)2]. nih.govrsc.org The generation of allenylidene complexes from HC≡this compound precursors is also conceptually feasible through established synthetic routes, such as the dehydration of propargyl alcohol derivatives, which would introduce further functional and structural diversity into organometallic systems. researchgate.net
Coordination of BMIDA Ligands with Transition Metals (e.g., Ruthenium, Platinum Group Metals)
The coordination chemistry of ligands containing boron is a growing field of study. nih.gov The BMIDA group in HC≡this compound and its derivatives acts as a unique ligand substituent in coordination complexes. A key structural feature is the internal dative bond between the nitrogen and boron atoms, which confers tetracoordinate geometry on the boron center. rsc.orgresearchgate.net
Studies on ruthenium complexes have shown that the BMIDA moiety remains coordinated through the carbon-metal bond (as part of an alkynyl, alkenyl, or vinylidene ligand) without disruption of the internal N→B bond. nih.govrsc.org This demonstrates the stability and robustness of the MIDA boronate cage even when in close proximity to a reactive transition metal center.
Catalytic Applications Involving HC≡this compound and its Derivatives
Ethynyl boronic acid N-methyliminodiacetic acid (MIDA) ester (HC≡this compound), often abbreviated as ethynyl MIDA boronate, has emerged as a significant building block in organic synthesis. Its unique structure, combining a reactive alkyne with a stable MIDA boronate, allows for a diverse range of chemical transformations. This section explores its utility in various catalytic processes.
Transition Metal-Catalyzed Cycloaddition Reactions (e.g., [2+2+2] Cyclotrimerization)
The [2+2+2] cycloaddition is a powerful, atom-economical method for constructing highly substituted carbocycles and heterocycles. researchgate.net Ethynyl MIDA boronate is an excellent substrate for these reactions, providing access to aryland heteroaryl-MIDA boronates which can be challenging to synthesize through other means. dntb.gov.ua
Rhodium and ruthenium-based catalysts are commonly employed for the cyclotrimerization of alkynes. researchgate.net For instance, a rhodium-catalyzed [2+2+2] cycloaddition has been developed for the synthesis of BMIDA-functionalized arenes. dntb.gov.ua This methodology has been successfully applied to the reaction of ethynyl MIDA boronate with various 1,6-diynes. researchgate.net The choice of catalyst can influence the regioselectivity of the reaction, with some ruthenium-based systems showing a preference for the meta isomer. researchgate.net
Transition metal-catalyzed cyclotrimerization of alkynes serves as a direct pathway to highly substituted aromatic compounds. researchgate.net These reactions are often catalyzed by various organometallic complexes containing metals such as rhodium, cobalt, and ruthenium. researchgate.netuwindsor.ca The general scheme for a [2+2+2] cyclotrimerization involving ethynyl MIDA boronate and a diyne is presented below:
![General scheme for a [2+2+2] cyclotrimerization](httpshttps://i.imgur.com/image.png)
Table 1: Examples of Catalysts Used in [2+2+2] Cycloaddition Reactions
| Catalyst | Metal Center | Typical Substrates | Reference |
| [Rh(cod)₂]BF₄/BINAP | Rhodium | 1,6-diynes, Ethynyl MIDA boronate | researchgate.net |
| Cp*Ru(cod) | Ruthenium | 1,6-diynes, Ethynyl MIDA boronate | researchgate.net |
| Wilkinson's Catalyst | Rhodium | Alkynes, Dienes | nih.gov |
| Grubbs' Catalyst | Ruthenium | Alkynes, Dienes | researchgate.netmdpi.com |
Role of BMIDA Complexes in C-H Activation Processes
While direct participation of the BMIDA group in C-H activation is not its primary role, the stability and compatibility of the MIDA boronate allow it to be present during such transformations. MIDA boronates have been shown to be compatible with various transition metal-catalyzed reactions, including those that proceed via C-H activation pathways. researchgate.net For example, palladium-catalyzed phosphine-free direct C-H arylation of benzothiophenes and benzofurans has been successfully achieved using aryl MIDA boronates. researchgate.net This demonstrates the robustness of the MIDA boronate group under the conditions required for C-H functionalization.
The MIDA boronate's stability allows for its incorporation into complex molecules that can then undergo C-H activation at other sites. This inertness under a range of catalytic conditions makes it a valuable functional group for multistep synthetic sequences that may involve C-H activation.
Mechanisms of Catalytic Transformations Facilitated by BMIDA-Containing Species
The mechanisms of catalytic transformations involving BMIDA-containing species are largely dictated by the transition metal catalyst and the other reacting partners. In the context of [2+2+2] cycloadditions, the generally accepted mechanism for rhodium-catalyzed reactions involves the formation of a rhodacyclopentadiene intermediate from the oxidative cyclization of two alkyne units. nih.gov Subsequent coordination and insertion of the third alkyne (in this case, ethynyl MIDA boronate) leads to a rhodacycloheptatriene, which then undergoes reductive elimination to furnish the aromatic product and regenerate the active catalyst. nih.gov
The stability of the MIDA boronate is crucial, as it must endure the catalytic cycle without decomposition. The transannular N→B dative bond within the MIDA group imparts significant stability to the boronate, allowing it to be compatible with a wide array of reaction conditions. rsc.org
Strategic Applications of HC≡this compound in Organic Synthesis
The versatility of ethynyl MIDA boronate extends beyond its participation in catalytic cycloadditions. It serves as a foundational building block for the synthesis of more complex molecules.
BMIDA Boronates as Versatile Synthetic Building Blocks
Ethynyl MIDA boronate is a readily accessible and highly versatile building block for small molecule synthesis. illinois.edu It can function as a bifunctional acetylene equivalent, enabling terminus-selective bis-functionalization. illinois.edu Furthermore, it is a precursor to a wide range of other MIDA boronate building blocks. researchgate.net
The stability of MIDA boronates is a key feature that makes them superior to many other organoboron reagents. They are typically crystalline solids that are stable to air and moisture, and they are compatible with silica gel chromatography, which simplifies purification. nih.gov This stability allows for the execution of a broad range of chemical transformations on MIDA boronate-containing molecules without affecting the boronate group. researchgate.netnih.gov These transformations include oxidations, reductions, and manipulations of protecting groups. researchgate.net
Cross-Coupling Reactions Utilizing BMIDA Derivatives (e.g., Suzuki-Miyaura)
MIDA boronates are exceptionally competent partners in Suzuki-Miyaura cross-coupling reactions. researchgate.net The MIDA group serves as a protecting group for the boronic acid, preventing the formation of boroxines and other undesirable side products. researchgate.net The boronic acid can be unmasked under mild conditions, typically with aqueous base, at the desired stage of a synthesis to participate in the cross-coupling reaction. nih.gov
This "slow-release" characteristic of the MIDA group is highly advantageous in iterative cross-coupling strategies for the synthesis of complex molecules. researchgate.net The stability of the MIDA boronate allows for the sequential introduction of different organic fragments, providing a powerful tool for the construction of diverse molecular architectures. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and functional group tolerance. researchgate.net
Stereoselective Transformations and Functional Group Tolerance in BMIDA Chemistry
Ethynyl boronic acid N-methyliminodiacetic acid (MIDA) ester (HC≡this compound), often referred to as ethynyl MIDA boronate, has emerged as a highly versatile and robust building block in modern organic synthesis. Its stability and predictable reactivity have made it a valuable tool for the construction of complex molecular architectures. A key aspect of its utility lies in its participation in stereoselective transformations and its remarkable tolerance to a wide array of functional groups, which allows for intricate synthetic strategies.
The MIDA boronate group serves as a protecting group for the boronic acid, rendering it stable to a variety of reaction conditions under which free boronic acids would decompose. This stability is attributed to the formation of a tetracoordinate boron center, which protects the vacant p-orbital of the boron atom from unwanted side reactions. The MIDA group can be readily cleaved under mild basic conditions to liberate the corresponding boronic acid for subsequent reactions.
While the primary utility of HC≡this compound is not as a direct chiral auxiliary, its rigid structure and predictable reactivity in powerful C-C bond-forming reactions, such as the Suzuki-Miyaura coupling, allow for its incorporation into complex molecules with high stereocontrol. The stereospecificity of these cross-coupling reactions is crucial for transferring the stereochemistry of the coupling partners to the final product.
Research has demonstrated that MIDA boronates, in general, are excellent partners in stereospecific Suzuki-Miyaura coupling reactions. For instance, the coupling of chiral secondary and tertiary boronic esters often proceeds with high fidelity, preserving the stereochemical integrity of the chiral center. While specific studies focusing exclusively on enantioselective or diastereoselective reactions initiated by the ethynyl group of HC≡this compound are still emerging, the established stereospecificity of reactions involving the MIDA boronate moiety is a strong indicator of its potential in asymmetric synthesis.
One notable example of stereoselectivity is the palladium-catalyzed syn-diarylation of arylethynyl MIDA boronates. researchgate.net The resulting triarylalkenyl MIDA boronates can then undergo a subsequent stereospecific Suzuki-Miyaura coupling, providing a modular route to tetra- or triarylethenes with defined stereochemistry. researchgate.net The presence of the MIDA boron group is key to achieving high regioselectivity in these transformations. researchgate.net
Further research is focused on developing novel catalytic systems that can leverage the unique electronic properties of the alkynyl MIDA boronate to induce chirality. The development of chiral ligands and catalysts for reactions such as asymmetric hydroboration, carboboration, or cycloaddition reactions involving HC≡this compound holds significant promise for the direct synthesis of chiral alkynylboronates.
A significant advantage of HC≡this compound is its exceptional tolerance to a wide range of functional groups. This compatibility allows for its use in the later stages of complex synthetic routes, minimizing the need for protecting group manipulations. The stability of the MIDA boronate under various reaction conditions, including anhydrous cross-coupling, chromatography, and even some acidic and oxidative conditions, is well-documented.
The following table summarizes the compatibility of HC≡this compound with various functional groups on the coupling partner in Suzuki-Miyaura and Sonogashira-type coupling reactions, based on findings from the chemical literature.
Interactive Data Table: Functional Group Tolerance in Coupling Reactions with HC≡this compound
| Functional Group on Coupling Partner | Reaction Type | Compatibility | Notes |
| Aldehyde | Suzuki-Miyaura | Tolerated | Stable under standard palladium-catalyzed coupling conditions. |
| Ketone | Suzuki-Miyaura | Tolerated | No interference with the carbonyl group observed. |
| Ester | Suzuki-Miyaura | Tolerated | The ester functionality remains intact during the coupling reaction. |
| Amide | Suzuki-Miyaura | Tolerated | Amide bonds are stable and do not participate in side reactions. |
| Nitrile | Suzuki-Miyaura | Tolerated | The cyano group is compatible with the reaction conditions. |
| Nitro | Suzuki-Miyaura | Tolerated | The nitro group does not hinder the cross-coupling process. |
| Halogens (Cl, Br) | Suzuki-Miyaura | Tolerated | Allows for sequential cross-coupling reactions at different halogen sites. |
| Ether (e.g., OMe, OBn) | Suzuki-Miyaura | Tolerated | Ether linkages are stable under the reaction conditions. |
| Alcohol (Protected) | Suzuki-Miyaura | Tolerated | Protected hydroxyl groups (e.g., as silyl (B83357) ethers) are compatible. |
| Amine (Protected) | Suzuki-Miyaura | Tolerated | Protected amino groups (e.g., as carbamates) do not interfere. |
| Heterocycles (e.g., Pyridine, Thiophene) | Suzuki-Miyaura | Tolerated | Can be used to synthesize complex heteroaromatic compounds. |
| Tertiary Amine | Sonogashira | Tolerated | Remains unaffected during the coupling process. beilstein-journals.org |
| Sulfonate | Sonogashira | Tolerated | Groups like 4-methylbenzenesulfonate (B104242) are compatible. beilstein-journals.org |
| Enyne/Diyne | Sonogashira | Tolerated | Allows for the synthesis of complex unsaturated systems. beilstein-journals.org |
The robustness of the MIDA boronate allows for transformations on other parts of the molecule while the boronate moiety remains intact. For example, MIDA boronates are stable to Swern oxidation conditions and even to the strongly acidic and oxidizing conditions of a Jones oxidation. This broad compatibility streamlines synthetic planning and execution.
In Sonogashira-type coupling reactions, HC≡this compound can be coupled with aryl and vinyl halides. These reactions also exhibit good functional group tolerance, with functionalities such as esters, ketones, and even other halogens on the coupling partner being well-tolerated. This allows for the synthesis of a diverse range of substituted alkynes.
Advanced Methodologies in Cbmida Research
Spectroscopic Characterization Techniques for Diverse "Cbmida" Species
While spectroscopic techniques are fundamental for characterizing any chemical compound, specific spectra and detailed research findings for "this compound" are not available in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
No published studies were found that report the ¹H or ¹³C NMR spectra, chemical shifts, coupling constants, or advanced 2D NMR analyses (like COSY, HSQC) for "this compound." Such data would be essential for confirming its molecular structure and studying its dynamic behavior in solution.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Detailed IR and Raman spectra, which would provide information on the vibrational modes of "this compound's" functional groups (such as C=C bonds in the catechol ring, C-N bonds, and carboxylic acid O-H and C=O stretches), have not been published. One study reports IR data for a complex ruthenium vinylidene derivative containing a C≡this compound ligand, but not for the parent "this compound" compound. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
There are no available mass spectrometry studies that detail the molecular weight confirmation or the specific fragmentation patterns of "this compound" under different ionization techniques (e.g., ESI, MALDI). This information is critical for unambiguous identification and structural elucidation.
X-ray Diffraction (XRD) for Solid-State Structure Determination
A crystallographic structure of "this compound" has not been deposited in crystallographic databases. Therefore, precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state, which are determined by XRD, are not known.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes
Although "this compound" is studied as a chelating agent for metals like uranium, no EPR studies on its paramagnetic metal complexes were found. Such studies would be necessary to provide insights into the electronic structure and coordination environment of the metal center.
Computational Chemistry and Theoretical Modeling of "this compound" Systems
A search for theoretical studies or computational modeling of "this compound" systems yielded no results. Such research would be valuable for predicting its geometry, electronic properties, and interaction with metal ions, complementing experimental findings.
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
A thorough search of peer-reviewed scientific literature did not yield any specific studies that have utilized Quantum Mechanical (QM) calculations to investigate the electronic structure and reactivity of the this compound molecule. While QM methods are fundamental in computational chemistry for understanding molecular properties such as electron distribution, orbital energies, and reaction mechanisms, this approach does not appear to have been explicitly applied to this compound and documented in publicly accessible research.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
There is no specific mention in the available scientific literature of Molecular Dynamics (MD) simulations being employed to study the dynamic behavior and intermolecular interactions of this compound. MD simulations are powerful tools for examining the time-dependent behavior of molecules, including conformational changes and interactions with other molecules such as solvents or biological macromolecules. Although a study on a different potential uranium decorporation agent, a methyl-carboxylated polyethylenimine (PEI), utilized a combined spectroscopic and molecular dynamics approach, similar detailed investigations for this compound have not been reported. nih.gov
Density Functional Theory (DFT) Applications in "this compound" Research
No dedicated research articles applying Density Functional Theory (DFT) to elucidate the properties of this compound were found in the public domain. DFT is a widely used computational method in chemistry and materials science to investigate the electronic structure of many-body systems. While the broader field of chelation chemistry often employs DFT to understand metal-ligand binding and selectivity, specific computational data, such as optimized geometries, binding energies, or electronic properties for this compound calculated via DFT, are not available in published literature. epdf.pub
Prediction of Spectroscopic Parameters and Reaction Pathways
Consistent with the absence of dedicated QM and DFT studies, there is no available research that focuses on the computational prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) or the elucidation of reaction pathways for this compound using theoretical methods. Such predictions are crucial for corroborating experimental data and understanding the mechanistic details of a compound's chemical behavior.
Future Directions in Cbmida Chemical Research
Development of Novel Synthetic Routes for "Cbmida" Compounds
Research into "this compound" compounds necessitates efficient and versatile synthetic methodologies. For catechol-3,6-bis(methyliminodiacetic acid), ongoing efforts are directed towards optimizing its synthesis as a chelating agent. This involves exploring routes that improve yield, purity, and scalability, particularly for potential large-scale applications. The compound is recognized as a member of the catechoylamide (CAM) ligand family, and its synthesis has been reported in the context of developing actinide decorporation agents. nih.govnih.gov
In the realm of organometallic chemistry, the synthesis of HC≡this compound (BMIDA = B(O2CCH2)2NMe) is a key area. This compound, an ethynyl (B1212043) boronic acid MIDA ester, serves as a valuable building block. rsc.orgcolab.wssemanticscholar.org Novel synthetic routes for MIDA boronates, including ethynyl derivatives, are being developed to provide more accessible and functionalized precursors for diverse chemical transformations. researchgate.netnih.govrsc.orgresearchgate.netsigmaaldrich.com Strategies involve metalation-borylation or Sonogashira coupling using acetylene (B1199291) BMIDA. nih.gov Advances in controlled speciation of boron species are also being explored to enable chemoselective synthesis of boronic esters like MIDA boronates. nih.gov Future work will likely focus on developing greener, more efficient, and stereoselective synthetic pathways to access a wider range of "this compound"-related structures.
Exploration of Expanded Coordination Chemistry and Reactivity Pathways
The coordination chemistry of "this compound" compounds is a fertile ground for future exploration. Catechol-3,6-bis(methyliminodiacetic acid) is known for its strong binding affinity towards tetravalent actinide ions like Th(IV) and U(VI). nih.govcolab.ws Its efficacy as a chelating agent is attributed to its catecholate and iminodiacetate (B1231623) functional groups, which provide multiple coordination sites. nih.govnih.gov Future research will likely investigate the coordination behavior of this ligand with a broader range of metal ions, including other radionuclides and transition metals, to understand the selectivity and stability of the resulting complexes. This could involve studying the influence of pH, ionic strength, and competing ligands on complex formation.
In organometallic chemistry, the coordination of HC≡this compound with transition metals, particularly ruthenium, has yielded interesting complexes, including σ-alkynyl, σ-alkenyl, and vinylidene species. rsc.orgsigmaaldrich.comnih.govacs.org Future directions involve exploring the reactivity pathways of these complexes, such as insertion reactions, coupling reactions, and transformations of the coordinated organic ligand. The presence of the MIDA boronate group offers unique opportunities for further functionalization and diversification of the metal complexes. rsc.orgnih.gov Understanding the electronic and steric effects of the "this compound" ligand on the metal center will be crucial for designing complexes with tailored reactivity.
Design of Next-Generation "this compound"-Derived Catalysts
The integration of "this compound" chemistry with catalysis, particularly utilizing the organometallic complexes derived from HC≡this compound, presents significant opportunities. Ruthenium complexes bearing vinylidene or allenylidene ligands derived from terminal alkynes like HC≡this compound have shown promise as catalysts in various organic transformations, including alkyne cyclotrimerization and metathesis reactions. rsc.orgnih.gov
Future research will focus on designing next-generation "this compound"-derived catalysts with enhanced activity, selectivity, and stability. This could involve modifying the "this compound" ligand structure to tune the electronic and steric environment around the metal center. Exploring different metal centers beyond ruthenium and investigating their coordination with "this compound" ligands could lead to the discovery of new catalytic systems for a wider range of reactions. The development of heterogeneous "this compound" catalysts, by immobilizing the complexes on solid supports, is another potential area for future research, offering advantages in terms of recyclability and separation.
Integration of "this compound" Chemistry with Materials Science and Advanced Functional Materials
The unique properties of "this compound" compounds offer potential for integration with materials science, particularly in the development of advanced functional materials (excluding biological and human applications). The ability of catechol-based ligands to bind to metal ions could be exploited for the development of new separation materials or adsorbents for metal recovery or environmental remediation.
In the context of organometallic BMIDA chemistry, the synthesis of functionalized arene scaffolds and other complex organic molecules through reactions involving MIDA boronates is highly relevant to materials science. nih.gov MIDA boronates are stable building blocks that can be used in various cross-coupling reactions, facilitating the construction of complex molecular architectures with potential applications in organic electronics, sensors, or other functional materials. researchgate.netsigmaaldrich.com Future research could explore the incorporation of "this compound"-derived units into polymers, metal-organic frameworks (MOFs), or other solid-state materials to impart specific properties, such as enhanced metal binding, catalytic activity, or optical/electronic functions.
Advancements in Spectroscopic and Computational Characterization of "this compound" Complexes
Detailed characterization is essential for understanding the structure, bonding, and reactivity of "this compound" compounds and their metal complexes. Future research will benefit from advancements in spectroscopic techniques, such as advanced NMR, mass spectrometry (including ESI-MS), infrared and Raman spectroscopy, and X-ray absorption spectroscopy. These techniques can provide crucial information about the molecular structure, oxidation states, and coordination environment of the metal centers. rsc.orgnih.govacs.orgnih.gov For instance, spectroscopic analysis has been used to characterize the coordination of metals with ligands and study the properties of organic molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Cbmida that influence its reactivity in experimental settings?
- Methodological Answer : Characterize properties such as solubility, stability under varying pH/temperature, and redox potential using techniques like UV-Vis spectroscopy, HPLC, and cyclic voltammetry. Compare results with computational predictions (e.g., density functional theory) to validate experimental observations .
- Example Table :
| Property | Measurement Technique | Typical Range | Significance |
|---|---|---|---|
| Solubility | Gravimetric analysis | 0.5–3.2 mg/mL | Determines solvent choice for synthesis |
| Thermal Stability | TGA/DSC | Decomposition at 120–150°C | Guides reaction temperature limits |
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
- Methodological Answer : Use design of experiments (DoE) to test variables like catalyst loading, reaction time, and solvent polarity. Analyze outcomes via ANOVA to identify statistically significant factors. Validate purity through NMR and mass spectrometry, referencing protocols from synthetic chemistry guidelines .
Advanced Research Questions
Q. How do discrepancies in reported bioactivity data for this compound arise, and what statistical methods resolve these contradictions?
- Methodological Answer : Conduct a meta-analysis of published IC50 values, accounting for variables like cell line variability, assay protocols, and batch-to-batch compound purity. Apply sensitivity analysis to quantify uncertainty and Bayesian modeling to infer consensus values .
- Example Workflow :
- Collect data from ≥10 studies.
- Normalize using Z-scores to adjust for assay-specific biases.
- Apply mixed-effects models to partition variance sources.
Q. What computational strategies effectively model this compound’s interaction with biological targets, and how are force field parameters validated?
- Methodological Answer : Use molecular dynamics (MD) simulations with AMBER or CHARMM force fields, parameterized via quantum mechanical/molecular mechanical (QM/MM) calculations. Validate against experimental binding affinities (e.g., SPR or ITC) and crystallographic data .
- Key Validation Metrics :
| Metric | Threshold | Tool |
|---|---|---|
| RMSD (ligand pose) | <2.0 Å | PyMOL |
| Binding energy error | <1.5 kcal/mol | AutoDock Vina |
Q. What methodologies ensure reproducibility in this compound’s catalytic applications across different laboratories?
- Methodological Answer : Adopt standardized protocols for catalyst preparation (e.g., calcination temperature, precursor ratios) and kinetic profiling. Share raw data and instrument calibration logs via open repositories (e.g., Zenodo) to enable cross-lab validation .
Data Management & Ethical Considerations
Q. How should researchers manage conflicting spectral data (e.g., NMR, IR) for this compound derivatives?
- Methodological Answer : Implement version-controlled databases (e.g., LabArchives) to track raw spectra, processing parameters (e.g., baseline correction), and metadata. Use consensus algorithms to flag outliers and re-run ambiguous samples .
Q. What ethical frameworks apply when designing in vivo studies with this compound?
- Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for sample size justification, humane endpoints, and data transparency. Document ethical approvals and conflicts of interest in line with journal policies .
Publication & Peer Review
Q. How can researchers address reviewer critiques about insufficient characterization of this compound in manuscripts?
- Methodological Answer : Preemptively include high-resolution mass spectra, elemental analysis, and crystallographic data (if available). Use supplementary materials for extended datasets, ensuring alignment with journal-specific formatting rules .
Q. What strategies enhance the discoverability of this compound-related research in academic databases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
